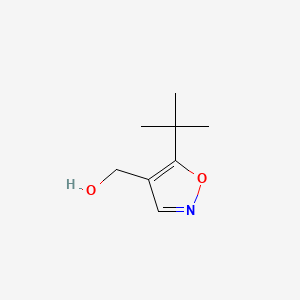

(5-(tert-Butyl)isoxazol-4-yl)methanol

Description

Structure

3D Structure

Properties

CAS No. |

155602-41-8 |

|---|---|

Molecular Formula |

C8H13NO2 |

Molecular Weight |

155.197 |

IUPAC Name |

(5-tert-butyl-1,2-oxazol-4-yl)methanol |

InChI |

InChI=1S/C8H13NO2/c1-8(2,3)7-6(5-10)4-9-11-7/h4,10H,5H2,1-3H3 |

InChI Key |

FWQMGUCIKRWRLY-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=C(C=NO1)CO |

Synonyms |

4-Isoxazolemethanol,5-(1,1-dimethylethyl)-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 5 Tert Butyl Isoxazol 4 Yl Methanol

De Novo Isoxazole (B147169) Ring Formation Strategies Relevant to the Chemical Compound

De novo strategies involve the construction of the isoxazole ring from acyclic precursors. These methods are powerful as they allow for the direct installation of the desired substitution pattern during the ring-forming step. The two main approaches are cycloaddition reactions and condensation/cyclization pathways. wikipedia.org

The [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile (an alkyne or alkene) is one of the most effective and widely used methods for constructing the isoxazole core. nih.govresearchgate.net This reaction's versatility allows for the synthesis of a wide array of substituted isoxazoles. nih.gov

The most direct cycloaddition route to a 5-tert-butyl-4-substituted isoxazole involves the reaction of pivalonitrile oxide (tert-butyl nitrile oxide) with a suitably functionalized alkyne. Pivalonitrile oxide serves as the 1,3-dipole, providing what will become the N-O bond and the C3 and C5 atoms of the ring, along with the C5-tert-butyl substituent.

The nitrile oxide is typically generated in situ from an appropriate precursor, such as an aldoxime or a hydroximoyl chloride, to avoid its rapid dimerization into a furoxan. nih.govbiolmolchem.com For instance, 4-methylbenzaldoxime can be converted to its corresponding nitrile oxide using sodium hypochlorite, which then undergoes a [3+2] cycloaddition. biolmolchem.com A common method involves the dehydrohalogenation of a hydroximoyl chloride with a base. nih.gov

The alkyne partner must contain a precursor to the 4-hydroxymethyl group. A prime candidate for this is propargyl alcohol or its protected derivatives. The reaction between pivalonitrile oxide and propargyl alcohol would theoretically lead to a mixture of regioisomers: (5-(tert-butyl)isoxazol-4-yl)methanol and (3-(tert-butyl)isoxazol-4-yl)methanol. Controlling the regioselectivity to favor the desired 5-tert-butyl isomer is a key challenge, influenced by steric and electronic factors of the reactants. mdpi.com Generally, in the reaction between a nitrile oxide and a terminal alkyne, the substituent from the nitrile oxide (R) ends up at C3 and the substituent from the alkyne (R') at C5, leading to 3,5-disubstituted isoxazoles. nih.gov To achieve the 5-tert-butyl-4-substituted pattern, a different alkyne precursor is necessary. A potential strategy would involve using an alkyne such as 4,4-dimethyl-1-(protected-hydroxy)-pent-2-yne with a simple nitrile oxide, followed by deprotection.

Table 1: Representative Conditions for Nitrile Oxide-Alkyne Cycloaddition

| Nitrile Oxide Precursor | Alkyne | Catalyst/Reagent | Solvent | Product Type | Ref |

|---|---|---|---|---|---|

| Hydroxyimidoyl chlorides | Terminal alkynes | Cu/Al2O3 | Solvent-free (ball-milling) | 3,5-disubstituted isoxazoles | nih.gov |

| Aldoximes | Terminal alkynes | tert-Butyl nitrite (B80452) | N/A | 3,5-disubstituted isoxazoles | organic-chemistry.org |

Beyond the direct nitrile oxide-alkyne approach, other cycloaddition variants can be employed. Intramolecular Nitrile Oxide Cycloaddition (INOC) is a powerful technique where the nitrile oxide and the alkyne (or alkene) dipolarophile are part of the same molecule. mdpi.com This method offers excellent control over regiochemistry due to the tethered nature of the reacting partners. mdpi.com While not directly reported for the target molecule, a hypothetical precursor could be designed where a pivalonitrile oxide precursor is linked to a moiety that can be converted to the 4-hydroxymethyl group post-cyclization.

Another variation involves the reaction of nitrile oxides with alkenes to form isoxazolines, which can then be oxidized to isoxazoles. researchgate.netmdpi.com This two-step process provides an alternative route to the isoxazole core.

A classical and robust method for isoxazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine (B1172632). wikipedia.orgyoutube.com The reaction proceeds through the formation of a monoxime intermediate, followed by cyclization and dehydration to yield the aromatic isoxazole ring. youtube.com

To synthesize this compound using this method, a key precursor would be a β-diketone or a β-keto ester bearing the necessary substituents. A suitable starting material would be 1-hydroxy-4,4-dimethylpentane-1,3-dione or a protected version thereof.

The reaction mechanism involves the initial nucleophilic attack of the hydroxylamine's nitrogen on one of the carbonyl groups. youtube.com The choice of which carbonyl reacts first and the subsequent cyclization determines the final regiochemical outcome. The reaction of an unsymmetrical β-diketone with hydroxylamine can lead to a mixture of two regioisomeric isoxazoles. The reaction conditions, particularly the pH, can influence the regioselectivity. youtube.com For instance, the condensation of β-keto esters with hydroxylamine can yield either isoxazolin-5-ones or 3-hydroxyisoxazoles depending on the pH variation during work-up. youtube.com The reaction of β-diketones with hydroxylamine in an ionic liquid has been shown to produce 3,5-disubstituted isoxazoles in excellent yields. nih.gov

1,3-Dipolar Cycloaddition Reactions in the Synthesis of Isoxazoles

Functionalization Strategies for Introducing and Modifying the 4-Hydroxymethyl Moiety

An alternative synthetic paradigm involves the preparation of a simpler isoxazole core, such as 5-tert-butylisoxazole, followed by the introduction of the required functional group at the 4-position. This approach circumvents potential regioselectivity issues during the initial ring formation.

The direct functionalization of the isoxazole C4-position can be challenging but is achievable through several methods. rsc.org One common strategy involves the deprotonation of the C4-H bond using a strong base, such as an organolithium reagent, to form a 4-isoxazolyl anion species. researchgate.net This nucleophilic intermediate can then react with a suitable electrophile. To obtain the target molecule, this electrophile would be formaldehyde (B43269) (or a synthetic equivalent like paraformaldehyde), which would introduce the hydroxymethyl group directly.

A more controlled and frequently used approach is to first introduce a group that can be readily converted to a hydroxymethyl moiety. For example, a 5-tert-butylisoxazole could be subjected to a Vilsmeier-Haack reaction (using POCl₃/DMF) or Friedel-Crafts acylation to introduce a formyl or acyl group at the 4-position. The resulting 4-formyl or 4-acyl isoxazole can then be reduced to the corresponding alcohol.

A documented synthetic route for analogous trisubstituted isoxazoles involves the reduction of a C4-ester to a C4-hydroxymethyl group. nih.gov In this approach, an isoxazole bearing a carboxylate group at the C4 position is treated with a reducing agent like diisobutylaluminium hydride (DIBAL-H) to cleanly yield the primary alcohol. nih.gov The C4-ester itself can be introduced through various means, including the cycloaddition of a nitrile oxide to an acetylenic ester.

Table 2: Chemical Compounds Mentioned

| Compound Name | Structure |

|---|---|

| This compound | C₈H₁₃NO₂ |

| Pivalonitrile oxide | C₅H₉NO |

| Propargyl alcohol | C₃H₄O |

| (3-para-tolyl-isoxazol-5-yl)methanol | C₁₁H₁₁NO₂ |

| 1-Hydroxy-4,4-dimethylpentane-1,3-dione | C₇H₁₂O₃ |

| 5-tert-Butylisoxazole | C₇H₁₁NO |

| Formaldehyde | CH₂O |

| Diisobutylaluminium hydride (DIBAL-H) | C₈H₁₉Al |

| Hydroxylamine | H₃NO |

| Furoxan | C₂H₂N₂O₂ |

| Isoxazoline | C₃H₅NO |

| β-Keto ester | General Structure |

Green Chemistry and Sustainable Synthetic Routes for this compound

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. Several strategies have been developed for the synthesis of isoxazole derivatives that align with these principles.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner products in shorter reaction times compared to conventional heating methods. abap.co.innveo.org This technique has been successfully applied to the synthesis of various isoxazole derivatives. abap.co.innveo.org

For instance, the synthesis of novel isoxazole derivatives has been achieved through a one-pot reaction of chalcones with hydroxylamine hydrochloride under microwave irradiation. abap.co.in This approach significantly reduces reaction times and can lead to improved yields. Another study reports the microwave-assisted synthesis of 3-substituted bis-isoxazole ethers via a 1,3-dipolar cycloaddition, highlighting the efficiency and environmental benefits of this technology. nih.gov

While a specific microwave-assisted synthesis of this compound is not explicitly documented, the existing literature strongly suggests its feasibility. A potential route could involve the microwave-assisted cycloaddition of a nitrile oxide precursor with an appropriate alkyne to form the isoxazole ring, followed by the aforementioned reductive steps which could also potentially be accelerated by microwave irradiation.

Catalyst-Free and Aqueous Media Syntheses

The use of hazardous solvents and metal catalysts is a significant concern in chemical synthesis. Developing synthetic methods that operate in environmentally benign solvents like water and without the need for a catalyst is a key goal of green chemistry.

Several studies have reported the synthesis of isoxazole derivatives in aqueous media. For example, a green protocol for the one-pot synthesis of 3,4-disubstituted isoxazol-5(4H)-ones has been developed using a modified β-cyclodextrin as a catalyst in water. mdpi.com Another approach describes the catalyst-free synthesis of 3-substituted bis-isoxazole ethers under microwave-assisted conditions in a THF-water solvent system. nih.gov A catalyst-free and ultrasound-promoted synthesis of 3-alkyl-5-aryl isoxazoles has also been reported, further demonstrating the potential for greener isoxazole synthesis. nih.gov

The synthesis of this compound could potentially be adapted to these greener conditions. A plausible route would involve the [3+2] cycloaddition of a pivalonitrile oxide with a suitable three-carbon building block in an aqueous medium, potentially facilitated by ultrasound or microwave irradiation, to form the isoxazole core.

Chemoenzymatic Approaches to Isoxazole Derivatives

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the efficiency of chemical transformations to produce complex molecules, often with high stereoselectivity. This approach is particularly valuable for the synthesis of chiral compounds.

While a direct chemoenzymatic synthesis of this compound has not been reported, the synthesis of other chiral isoxazole derivatives has been successfully achieved using enzymes. For example, a study has shown the use of alcohol dehydrogenases for the asymmetric reduction of a ketone to a chiral alcohol on an isoxazole derivative. acs.org This highlights the potential for using enzymes to introduce chirality into isoxazole-containing molecules.

Although the methanol (B129727) group in the target compound is not chiral, the principles of chemoenzymatic synthesis could be applied to create more complex, chiral derivatives of this compound. For instance, an enzymatic resolution could be employed to separate enantiomers of a chiral ester precursor before the reduction step.

Advanced Reactivity and Transformation Studies of the Chemical Compound

Reactivity of the Primary Alcohol Functionality of (5-(tert-Butyl)isoxazol-4-yl)methanol

The primary alcohol at the C-4 position of the isoxazole (B147169) ring is a key functional handle for derivatization. acs.org Its reactivity is characteristic of primary alcohols, allowing for a range of transformations such as oxidation, esterification, and nucleophilic substitution, which are crucial for molecular elaboration. acs.orgnih.gov

The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents. While specific examples for this exact compound are not prevalent in the reviewed literature, this transformation is a fundamental reaction of primary alcohols. For instance, the reverse reaction, the reduction of a C-4 ester to the primary alcohol, is a key step in the synthesis of related isoxazole structures, highlighting the accessibility of this oxidation state. nih.gov

Esterification of the alcohol is a common strategy for introducing new functionalities. This includes not only the formation of carboxylate esters but also sulfonate esters, such as mesylates, which are excellent leaving groups for subsequent reactions. In a documented synthetic route, the alcohol was converted to its corresponding mesylate using methane (B114726) sulfonic anhydride (B1165640). acs.org This transformation is pivotal as it activates the C-4 position for further reactions.

Table 1: Representative Esterification Reaction

| Starting Material | Reagent | Product | Application | Reference |

| This compound Analogue | Methane sulfonic anhydride | C-4 Mesylate | Activation for Nucleophilic Substitution | acs.orgnih.gov |

Once the primary alcohol is converted into a more reactive leaving group, such as a mesylate, it becomes susceptible to nucleophilic substitution. This allows for the formation of carbon-heteroatom and carbon-carbon bonds at the C-4 position. An efficient synthetic strategy involves the mesylation of the alcohol followed by an in-situ nucleophilic substitution with various substituted anilines. acs.orgnih.gov This one-pot procedure avoids the isolation of the potentially unstable mesylate and provides direct access to C-4-aminomethyl isoxazole derivatives, which are valuable for structure-activity relationship (SAR) studies in medicinal chemistry. nih.gov

Table 2: Nucleophilic Substitution of a C-4 Mesylate Intermediate

| Intermediate | Nucleophile | Product | Reaction Type | Reference |

| C-4 Mesylate | Substituted Aniline | C-4 Aminomethyl Isoxazole | SN2 Substitution | acs.orgnih.gov |

Electrophilic and Nucleophilic Reactivity of the Isoxazole Ring System

The isoxazole ring exhibits aromatic character, making it susceptible to electrophilic substitution, while also possessing features that allow for nucleophilic attack and metalation under specific conditions. clockss.orgresearchgate.net The substituent pattern, particularly the electron-donating tert-butyl group at C-5 and the hydroxymethyl group at C-4, influences the regioselectivity of these reactions.

Isoxazole rings can undergo electrophilic substitution reactions such as halogenation and nitration. clockss.org The position of substitution is directed by the existing substituents on the ring. In the case of 5-phenylisoxazole, nitration with nitric acid in sulfuric acid or acetic anhydride occurs selectively at the C-4 position. researchgate.net By analogy, for this compound, direct electrophilic attack on the ring is expected to be challenging at the already substituted C-4 and C-5 positions. However, in related 3,5-disubstituted isoxazoles, the C-4 position is the typical site for such reactions. clockss.org The development of chemoselective nitrating agents like tert-butyl nitrite (B80452) has expanded the scope of nitration for sensitive substrates, though its application to simple isoxazoles is less common than for phenols or anilines. nih.govresearchgate.net

Metalation of the isoxazole ring, typically with strong bases like n-butyllithium or lithium diisopropylamide, is a powerful tool for functionalization. tandfonline.com Deprotonation can occur at the C-4 position, facilitated by a directing group, leading to a lithiated intermediate that can be trapped with various electrophiles. tandfonline.comresearchgate.net

Furthermore, transition metal-catalyzed cross-coupling reactions have become a cornerstone for modifying the isoxazole scaffold. researchgate.net Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are effective for creating C-C bonds on the isoxazole ring. researchgate.net For instance, 5-bromoisoxazoles can be coupled with boronic acids in the presence of a palladium catalyst and a bulky phosphine (B1218219) ligand to yield 5-arylisoxazoles. researchgate.net Nickel-catalyzed cross-coupling reactions have also been developed, for example, to synthesize N-aryl β-enamino esters from 5-alkoxyisoxazoles and organoboronic acids via N-O bond cleavage. rsc.org These methods provide a versatile entry into polysubstituted isoxazoles. illinois.eduresearchgate.net

Table 3: Examples of Isoxazole Functionalization

| Reaction Type | Position | Catalyst/Reagent | Product Type | Reference |

| Nitration | C-4 | HNO₃/H₂SO₄ | 4-Nitroisoxazole | researchgate.net |

| Metalation | C-4 | n-BuLi / LDA | 4-Lithiated Isoxazole | tandfonline.com |

| Suzuki Coupling | C-5 | Pd₂(dba)₃ / P(t-Bu)₃·HBF₄ | 5-Arylisoxazole | researchgate.net |

| C-N Coupling | C-5 | Nickel Catalyst | N-Aryl β-enamino ester | rsc.org |

Ring-Opening and Rearrangement Pathways of Isoxazole Derivatives

A defining characteristic of the isoxazole ring is the lability of the N-O bond, which can be cleaved under various conditions, particularly reductive or basic environments. researchgate.net This property allows isoxazoles to serve as stable synthetic intermediates that can be unmasked to reveal other functional groups. researchgate.net

Cleavage of the N-O bond, often by catalytic hydrogenation, typically yields β-amino enones. clockss.org Other transformations include ring-opening fluorination, where treatment with an electrophilic fluorinating agent leads to α-fluorocyanoketones. researchgate.net The isoxazole ring can also be transformed into other heterocyclic systems; for example, it can be converted into furan (B31954) and pyran derivatives under specific conditions. rsc.org

The isoxazole nucleus is also prone to various molecular rearrangements. A notable example is the Boulton–Katritzky rearrangement, which has been observed in fused isoxazole systems like isoxazolo[4,5-b]pyridines under basic conditions. beilstein-journals.org Photochemical irradiation can induce rearrangement of isoxazoles into ketenimines via an acyl azirine intermediate, providing a pathway to other heterocycles like pyrazoles. acs.org Additionally, novel rearrangement pathways involving the isoxazole ring have been identified during collision-induced dissociation in mass spectrometry studies of isoxazole-containing metabolites, proceeding through intramolecular SN2 and ring-rearrangement steps. nih.gov

Table 4: Selected Ring-Opening and Rearrangement Reactions

| Reaction Type | Conditions | Key Intermediate/Product | Reference |

| Reductive Ring Cleavage | Catalytic Hydrogenation | β-Amino enone | clockss.org |

| Ring-Opening Fluorination | Electrophilic Fluorinating Agent | α-Fluorocyanoketone | researchgate.net |

| Photochemical Rearrangement | UV Light (200-330 nm) | Ketenimine | acs.org |

| Boulton–Katritzky Rearrangement | Basic (e.g., K₂CO₃) | Rearranged Heterocycle | beilstein-journals.org |

| Mass Spectral Rearrangement | Collision-Induced Dissociation | Rearranged Fragment Ions | nih.gov |

Mechanistic Investigations of Key Transformations Involving the Chemical Compound

Detailed research has illuminated the reaction mechanisms associated with this compound and its derivatives. These investigations, combining experimental observations and computational studies, provide a deeper understanding of the compound's reactivity. The primary sites of reactivity are the hydroxymethyl group at the C-4 position and the isoxazole ring itself.

Transformations of the Hydroxymethyl Group:

The hydroxyl moiety of this compound is a key functional handle for introducing a variety of substituents. A common strategy involves its conversion into a good leaving group, such as a mesylate, followed by nucleophilic substitution.

One notable transformation is the synthesis of trisubstituted isoxazoles, where this compound derivatives are pivotal intermediates. nih.gov In a representative reaction sequence, the primary alcohol is first treated with methanesulfonic anhydride to form the corresponding mesylate. This step is crucial as it transforms the poor leaving group (-OH) into a much better one (-OMs). The subsequent reaction with a nucleophile, such as a substituted aniline, proceeds via a nucleophilic substitution mechanism to yield the final product. nih.gov

The generally accepted mechanism for this type of substitution reaction at a primary carbon is the SN2 (Substitution Nucleophilic Bimolecular) mechanism. This mechanism involves a concerted, one-step process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (a "backside attack"). masterorganicchemistry.com As the new bond between the nucleophile and the carbon forms, the bond between the carbon and the leaving group breaks. masterorganicchemistry.com

A transition state is reached where the carbon atom is pentacoordinate, with partial bonds to both the incoming nucleophile and the outgoing leaving group. masterorganicchemistry.com This process results in an inversion of stereochemistry at the carbon center, although this is not relevant for the achiral hydroxymethyl group of the parent compound. The bulky tert-butyl group at the adjacent C-5 position of the isoxazole ring may exert some steric hindrance, potentially influencing the reaction rate, but the reaction remains a viable pathway for derivatization.

Table 1: Key Steps in the SN2 Transformation of this compound Derivatives

| Step | Reactants | Reagents | Intermediate/Transition State | Product | Mechanism |

| 1. Activation | This compound | Methanesulfonic anhydride, Base | (5-(tert-Butyl)isoxazol-4-yl)methyl mesylate | (5-(tert-Butyl)isoxazol-4-yl)methyl mesylate | Nucleophilic Acyl Substitution |

| 2. Substitution | (5-(tert-Butyl)isoxazol-4-yl)methyl mesylate | Nucleophile (e.g., Aniline) | Pentacoordinate transition state | Substituted (5-(tert-Butyl)isoxazol-4-yl)methane derivative | SN2 |

Reactivity and Stability of the Isoxazole Ring:

The isoxazole ring, while aromatic, can undergo ring-opening reactions under specific conditions, revealing another facet of the compound's reactivity. These transformations often involve the cleavage of the weak N-O bond.

Reductive Ring Opening:

The N-O bond of the isoxazole ring is susceptible to reductive cleavage. For instance, treatment of isoxazoles with reagents like molybdenum hexacarbonyl (Mo(CO)6) and water can lead to the formation of β-aminoenones. rsc.org This transformation proceeds through the reductive cleavage of the N-O bond, followed by tautomerization. While not specifically detailed for this compound, this general reactivity pattern is expected to apply. The presence of the tert-butyl group may influence the reaction's electronic and steric environment.

Ring Opening via Electron Capture:

Computational studies on the isoxazole molecule have provided fundamental insights into the mechanism of N-O bond cleavage. Electron capture into the σ* lowest unoccupied molecular orbital (LUMO) of isoxazole can trigger the dissociation of the O-N bond, leading to the opening of the ring. nsf.gov This process results in a diradical species where the oxygen and nitrogen atoms are separated but still interact through the remainder of the opened ring. nsf.gov This diradical nature gives rise to a complex manifold of electronic states. nsf.gov Although this is a theoretical model, it provides a foundational understanding of the initial step in many isoxazole ring-opening reactions.

Ring-Opening Fluorination:

The isoxazole ring can also be opened under electrophilic conditions. Treatment of isoxazoles with an electrophilic fluorinating agent like Selectfluor® can lead to a ring-opening fluorination, yielding α-fluorocyanoketones. researchgate.net The proposed mechanism involves an initial electrophilic attack by fluorine on the isoxazole ring, followed by N-O bond cleavage. researchgate.net Studies have shown that isoxazoles with a tert-butyl group at the C5 position can undergo this reaction, although sometimes in lower yields compared to those with aryl substituents, which can better stabilize potential cationic intermediates. researchgate.net

Table 2: Mechanistic Pathways for Isoxazole Ring Transformations

| Transformation | Reagents/Conditions | Key Mechanistic Step | Resulting Functional Group |

| Reductive Ring Opening | Mo(CO)6, H2O | Reductive cleavage of N-O bond | β-aminoenone |

| Ring Opening via Electron Capture | Electron attachment (theoretical) | Dissociation of the O-N bond via σ* LUMO population | Diradical species |

| Ring-Opening Fluorination | Selectfluor® | Electrophilic fluorination followed by N-O bond cleavage | α-fluorocyanoketone |

Applications of 5 Tert Butyl Isoxazol 4 Yl Methanol in Organic Synthesis

Utilization as a Versatile Synthetic Building Block and Intermediate

The strategic placement of a tert-butyl group and a hydroxymethyl group on the isoxazole (B147169) ring endows (5-(tert-Butyl)isoxazol-4-yl)methanol with a combination of stability and reactivity. The sterically demanding tert-butyl group can direct the regioselectivity of reactions and enhance the metabolic stability of derivative compounds in medicinal chemistry contexts. Concurrently, the primary alcohol of the hydroxymethyl moiety serves as a key functional handle for a variety of chemical transformations.

This dual functionality makes it an attractive starting material or intermediate for synthetic chemists. While direct literature on the synthesis of this compound is not extensively detailed in seminal sources, the synthesis of analogous (isoxazol-5-yl)methanol derivatives is well-documented, typically involving a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, such as propargyl alcohol. biolmolchem.com

Precursor to Functionalized Isoxazole Scaffolds

The hydroxymethyl group at the C-4 position of the isoxazole is readily derivatized, allowing for the introduction of a wide array of functional groups and the construction of diverse isoxazole-based molecular scaffolds. Research on structurally related trisubstituted isoxazoles has demonstrated that the primary alcohol can be efficiently converted into various linkers, which is crucial for exploring structure-activity relationships (SAR) in drug discovery. For instance, the alcohol can be mesylated and subsequently displaced by nucleophiles to introduce new substituents. rasayanjournal.co.in This approach highlights the role of the hydroxymethyl group as a linchpin for the elaboration of the isoxazole core into more complex structures. rasayanjournal.co.in

Role in the Synthesis of Complex Molecular Architectures

The isoxazole ring itself is a bioisostere for other functional groups and is found in numerous biologically active compounds. The ability to further functionalize the (isoxazol-4-yl)methanol core allows for its incorporation into larger, more intricate molecular architectures. In the synthesis of selective allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt), a complex isoxazole derivative bearing a hydroxymethyl group at the C-4 position was a key intermediate. rasayanjournal.co.in The primary alcohol was used as a versatile handle to synthesize a library of compounds with varying linkers at this position, ultimately leading to the discovery of potent and selective modulators. rasayanjournal.co.in This work underscores the importance of the (isoxazol-4-yl)methanol moiety in building complex molecules with tailored biological activities.

Development of Novel Reagents and Ligands Derived from this compound

The chemical reactivity of the hydroxymethyl group on the isoxazole ring makes it a suitable starting point for the development of novel reagents and ligands. By transforming the alcohol into other functional groups such as ethers, esters, or amines, a diverse range of new chemical entities can be accessed.

In the context of medicinal chemistry, the derivatization of a C-4 hydroxymethyl-substituted isoxazole was instrumental in a SAR study. rasayanjournal.co.in The conversion of the alcohol to an ether linkage was a key modification in the optimization of a series of allosteric RORγt inverse agonists. rasayanjournal.co.in This demonstrates that derivatives of (isoxazol-4-yl)methanol can act as new ligands with potentially improved pharmacological properties. The isoxazole scaffold itself, when appropriately substituted, can participate in various non-covalent interactions, including hydrogen bonding, which is a critical feature for ligand-receptor binding. biolmolchem.com

Immobilization and Solid-Phase Synthesis Methodologies Utilizing the Chemical Compound

Solid-phase organic synthesis (SPOS) is a powerful tool for the rapid generation of compound libraries for high-throughput screening. The principles of SPOS have been successfully applied to the synthesis of isoxazole derivatives, indicating the potential for methodologies involving this compound.

An efficient method for the parallel solid-phase synthesis of isoxazole-carboxamides has been developed, which utilizes a 1,3-dipolar cycloaddition reaction of nitrile oxides with resin-bound alkynes. This approach allows for the creation of a diverse library of disubstituted isoxazoles. While this specific example does not directly immobilize this compound, it establishes a precedent for the use of isoxazole-forming reactions on a solid support.

A plausible strategy for the immobilization of this compound would involve tethering the molecule to a solid support via its hydroxymethyl group. For instance, the alcohol could be attached to a resin through an ester or ether linkage. Once immobilized, the isoxazole ring would be available for further chemical modification, or alternatively, the isoxazole could be constructed on the resin with the hydroxymethyl group protected, which would then be deprotected and used for further reactions. This approach would enable the efficient production of a library of compounds based on the this compound scaffold.

Theoretical and Computational Investigations of the Chemical Compound

Quantum Chemical Studies on the Electronic Structure of (5-(tert-Butyl)isoxazol-4-yl)methanol

Quantum chemical studies delve into the electronic makeup of a molecule, providing a fundamental understanding of its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed to predict various molecular properties with a favorable balance between accuracy and computational cost. dergipark.org.tr For this compound, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31G or 6-311G(d,p), would be performed to determine its optimized molecular geometry. dergipark.org.trmaterialsciencejournal.org

These calculations yield crucial data on the molecule's structural parameters. The results of such an analysis would provide a detailed picture of the molecule's three-dimensional shape. Although specific DFT data for this compound is not available in the provided sources, a typical output would resemble the illustrative data in the table below.

| Parameter Type | Specific Parameter | Description |

|---|---|---|

| Bond Lengths (Å) | C-O (in ring) | The distance between the carbon and oxygen atoms within the isoxazole (B147169) ring. |

| N-O (in ring) | The distance between the nitrogen and oxygen atoms within the isoxazole ring. | |

| C-C (tert-Butyl) | The length of the carbon-carbon bonds within the tert-butyl group. | |

| C-O (methanol) | The length of the carbon-oxygen bond in the hydroxymethyl group. | |

| Bond Angles (°) | O-C-C (in ring) | The angle formed by the oxygen, carbon, and adjacent carbon atoms in the ring. |

| C-C-O (methanol) | The angle involving the isoxazole carbon, the methanol (B129727) carbon, and the methanol oxygen. | |

| Dihedral Angles (°) | Ring-CH₂OH | The torsion angle describing the orientation of the methanol group relative to the isoxazole ring. |

Furthermore, DFT calculations are used to compute vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. multidisciplinaryjournals.com The molecular electrostatic potential (MEP) can also be mapped, revealing the electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of nucleophilic and electrophilic attack. researchgate.netnih.gov

Molecular Orbital (MO) analysis is fundamental to understanding a molecule's chemical reactivity and electronic transitions. dergipark.org.tr The most critical orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A small energy gap suggests that the molecule is more reactive and less kinetically stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a large HOMO-LUMO gap indicates high stability and low reactivity. researchgate.net Analysis of the spatial distribution of these orbitals shows where the molecule is most likely to donate or accept electrons. For this compound, the HOMO would likely be localized on the electron-rich oxygen and nitrogen atoms of the isoxazole ring, while the LUMO might be distributed across the π-system of the ring.

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the electron-donating ability of the molecule. A higher value indicates a better electron donor. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the electron-accepting ability of the molecule. A lower value indicates a better electron acceptor. |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and the energy required for electronic excitation. researchgate.net |

Computational Modeling of Reaction Mechanisms Involving the Chemical Compound

Computational modeling provides invaluable insights into the pathways and energetics of chemical reactions. For this compound, this could involve modeling its synthesis, such as the 1,3-dipolar cycloaddition reaction to form the isoxazole ring, or its subsequent derivatization at the primary alcohol functional group. nih.govacs.org

A critical aspect of modeling reaction mechanisms is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, corresponding to the energy barrier that must be overcome for the reaction to proceed. nih.gov Computational methods are used to locate the geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. For a reaction involving this compound, such as its oxidation to an aldehyde, transition state analysis would elucidate the energetic feasibility of the proposed mechanism. nih.gov

Once a transition state has been located, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the TS correctly connects the desired reactants and products. amazonaws.com An IRC calculation maps out the minimum energy path from the transition state downhill to both the reactant and product energy minima. This process verifies the proposed reaction mechanism and provides a detailed picture of the geometric changes the molecule undergoes as the reaction progresses. amazonaws.com

Conformational Analysis of the this compound Structure

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule that result from rotation around its single bonds and determining their relative stabilities. researchgate.net For this compound, key rotations would occur around the single bond connecting the hydroxymethyl group to the isoxazole ring and the bond connecting the tert-butyl group to the ring.

By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. researchgate.net The minima on this surface correspond to stable conformers. The results of this analysis can identify the most stable, low-energy conformation of the molecule, which is often the most populated and biologically relevant structure. researchgate.net Understanding the preferred conformation is crucial, as the molecule's shape influences its physical properties and its ability to interact with other molecules, such as biological receptors. nih.gov

Molecular Dynamics Simulations to Understand Chemical Behavior

For isoxazole derivatives, theoretical investigations often employ quantum chemical calculations, such as Density Functional Theory (DFT), to predict molecular properties. These studies can elucidate the compound's geometry, electronic structure, and vibrational frequencies, which are foundational for parameterizing force fields used in classical MD simulations. For instance, DFT calculations can determine bond lengths, bond angles, and dihedral angles, which dictate the molecule's conformational landscape.

Research Findings from Related Isoxazole Derivatives

Computational studies on various functionalized isoxazoles reveal key insights applicable to this compound. Research has shown that the substitution pattern on the isoxazole ring significantly influences its electronic and structural properties.

The presence of a bulky tert-butyl group at the 5-position is expected to impart significant steric hindrance. This would likely restrict the rotational freedom of the molecule and favor specific conformations that minimize steric clash. This steric influence is a critical factor in how the molecule interacts with its environment and other molecules.

The hydroxymethyl group at the 4-position introduces a site for potent intermolecular interactions, primarily through hydrogen bonding. In an MD simulation, this group would be observed forming hydrogen bonds with solvent molecules (if in solution) or with other molecules of the same compound in the solid state. The ability to act as both a hydrogen bond donor (from the hydroxyl proton) and acceptor (at the oxygen atom) makes it a key determinant of the compound's solubility and crystal packing.

Theoretical calculations on related isoxazole structures have been used to determine properties like the molecular electrostatic potential (MEP). The MEP provides a map of the charge distribution on the molecule's surface, indicating regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). For this compound, the MEP would likely show a negative potential around the oxygen and nitrogen atoms of the isoxazole ring and the oxygen of the hydroxymethyl group, highlighting these as primary sites for interaction.

Illustrative Data from Computational Studies of Isoxazole Analogs

To illustrate the type of data generated in such computational investigations, the following tables present hypothetical but representative results based on DFT calculations for a generic substituted isoxazole. These tables showcase the kind of detailed structural and electronic information that would be obtained for this compound in a dedicated computational study.

Table 1: Predicted Geometrical Parameters for a Substituted Isoxazole Core This interactive table provides representative bond lengths and angles for an isoxazole ring, similar to what would be found in this compound, as determined by DFT calculations.

| Parameter | Atom 1 | Atom 2 | Value |

| Bond Length (Å) | O1 | N2 | 1.41 |

| Bond Length (Å) | N2 | C3 | 1.31 |

| Bond Length (Å) | C3 | C4 | 1.43 |

| Bond Length (Å) | C4 | C5 | 1.36 |

| Bond Length (Å) | C5 | O1 | 1.35 |

| Bond Angle (°) | C5 | O1 | N2 |

| Bond Angle (°) | O1 | N2 | C3 |

| Bond Angle (°) | N2 | C3 | C4 |

| Bond Angle (°) | C3 | C4 | C5 |

| Bond Angle (°) | C4 | C5 | O1 |

Table 2: Frontier Molecular Orbital Energies for a Substituted Isoxazole This interactive table shows typical Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding a molecule's reactivity.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Indicates the ability to donate electrons. |

| LUMO | -1.2 | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 | Relates to the chemical stability of the molecule. |

Analytical and Spectroscopic Methodologies for Structural Elucidation of 5 Tert Butyl Isoxazol 4 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules. For (5-(tert-Butyl)isoxazol-4-yl)methanol, both one-dimensional and two-dimensional NMR techniques are indispensable for providing a complete picture of the atomic connectivity and spatial arrangement.

One-Dimensional NMR Techniques (¹H, ¹³C NMR)

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments. The tert-butyl group will exhibit a sharp singlet for its nine equivalent protons. The methylene (B1212753) protons of the methanol (B129727) group will also appear as a singlet, and the hydroxyl proton will typically be observed as a broad singlet. The chemical shifts are influenced by the electronic environment of the isoxazole (B147169) ring.

¹³C NMR: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The isoxazole ring carbons resonate at characteristic chemical shifts, and the carbons of the tert-butyl and methanol substituents can be readily identified. For some N-Boc-substituted heterocyclic compounds, the presence of equilibrating conformers due to the rotation of the tert-butoxycarbonyl (Boc) moiety can lead to two sets of signals in the NMR spectra. beilstein-journals.org

Predicted ¹H and ¹³C NMR Data for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| tert-Butyl (C(CH₃)₃) | ~1.4 (s, 9H) | ~28 (CH₃), ~32 (quaternary C) |

| Methanol (CH₂OH) | ~4.6 (s, 2H), variable (br s, 1H, OH) | ~55 (CH₂) |

| Isoxazole C3 | - | ~158 |

| Isoxazole C4 | - | ~110 |

| Isoxazole C5 | - | ~175 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures found in the literature. beilstein-journals.orgrsc.orgnih.govbiolmolchem.comrsc.orgchemicalbook.com

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, COSY, NOESY)

Two-dimensional NMR experiments are crucial for establishing the connectivity between different parts of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, it would confirm the assignments of the tert-butyl and methanol protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (2-3 bond) correlations between protons and carbons. Key correlations would include those between the tert-butyl protons and the C5 and quaternary carbons, as well as between the methylene protons and the C4 and C5 carbons of the isoxazole ring. These correlations are definitive in piecing together the molecular structure.

COSY (Correlation Spectroscopy): In the case of this compound, which lacks vicinal protons, a COSY spectrum would not provide significant structural information but is a standard technique in broader structural elucidation efforts.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the tert-butyl protons and the methylene protons, further solidifying the substitution pattern on the isoxazole ring. One-dimensional gradient NOE experiments have been used to confirm the structure of related isoxazole derivatives. beilstein-journals.org

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining information about the fragmentation of a molecule. For this compound (C₈H₁₃NO₂), the exact molecular weight is 155.10 g/mol .

High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. rsc.org The mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺) or, more commonly, a protonated molecular ion peak ([M+H]⁺) at m/z 156.10. Analysis of the fragmentation pattern can further corroborate the proposed structure, with expected fragments corresponding to the loss of the tert-butyl group or the hydroxymethyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands.

Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Alcohol) | 3500-3200 | Broad |

| C-H Stretch (Alkane) | 3000-2850 | Sharp |

| C=N Stretch (Isoxazole) | ~1600 | Medium |

| C-O Stretch (Alcohol) | 1260-1000 | Strong |

| N-O Stretch (Isoxazole) | 835-635 | Medium to Weak |

Note: These are typical ranges and the exact positions can vary. biolmolchem.comresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural evidence by determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique yields accurate bond lengths, bond angles, and intermolecular interactions. For isoxazole derivatives, X-ray crystallography has been used to confirm the geometry of the isoxazole ring and the conformation of its substituents. acs.orgnih.govnih.govresearchgate.netresearchgate.netrsc.orgnih.gov The crystal structure of the related compound, [3-(4-Methylphenyl)isoxazol-5-yl]methanol, has been reported, providing a reference for the expected solid-state conformation. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC, HPLC)

Chromatographic techniques are essential for the purification of the target compound and for assessing its purity.

Gas Chromatography (GC): GC can be employed to determine the purity of this compound, particularly for identifying any volatile impurities or byproducts from the synthesis. orientjchem.org

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for analyzing the purity of non-volatile organic compounds. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (B52724) is typically used for isoxazole derivatives. beilstein-journals.org HPLC is crucial for ensuring the compound meets the high purity standards required for subsequent applications. It is also a key tool in monitoring the progress of the chemical synthesis.

Future Research Trajectories and Methodological Innovations for 5 Tert Butyl Isoxazol 4 Yl Methanol Research

Emerging Synthetic Strategies for the Chemical Compound and its Derivatives

The synthesis of isoxazole-containing molecules is an active area of research, with a continuous drive towards efficiency, sustainability, and molecular diversity. For compounds like (5-(tert-Butyl)isoxazol-4-yl)methanol, future synthetic strategies are moving beyond traditional methods, embracing greener and more powerful techniques.

A prevalent and efficient method for constructing the isoxazole (B147169) ring is the [3+2] cycloaddition reaction. biolmolchem.comresearchgate.net This typically involves reacting a nitrile oxide (generated in situ from an aldoxime using an oxidant like sodium hypochlorite) with an alkyne, such as propagyl alcohol, to directly install the hydroxymethyl group at the C4 or C5 position. biolmolchem.com Research indicates that this method can produce isoxazole methanol (B129727) derivatives in high yields over short reaction times. biolmolchem.com

Modern synthetic innovations are being increasingly applied to isoxazole synthesis. These "green" chemistry approaches aim to reduce energy consumption, minimize hazardous waste, and improve reaction selectivity. nih.gov Key emerging strategies applicable to the synthesis of this compound and its derivatives include:

Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation can significantly accelerate reaction rates and improve yields in one-pot procedures for creating (3-phenylisoxazol-5-yl)methanol derivatives, a strategy that is directly transferable. eurekaselect.com

Microwave-Assisted Technology: Microwave heating provides rapid and uniform heating, often leading to dramatically reduced reaction times and cleaner product formation compared to conventional heating methods. nih.gov

Novel Catalysis: The use of catalysts like cerium ammonium (B1175870) nitrate (B79036) (CAN) can enable mild and sustainable conditions for key steps like the [3+2] cycloaddition. researchgate.net

Once the core this compound structure is obtained, the primary alcohol at the C4 position serves as a crucial functional handle for further derivatization. nih.gov This allows for the introduction of diverse functionalities through reactions such as esterification, etherification, or nucleophilic substitution, enabling the creation of extensive compound libraries for screening and optimization. researchgate.netnih.gov The strategic design of these derivatives often employs computational tools and strategies like bioisosteric replacement to enhance desired properties. nih.govnih.gov

| Synthetic Strategy | Description | Key Advantages | Relevant Sources |

|---|---|---|---|

| [3+2] Cycloaddition | Reaction of a nitrile oxide with an alkyne (e.g., propagyl alcohol) to form the isoxazole ring. | High efficiency, direct installation of functional groups. | biolmolchem.combiolmolchem.comresearchgate.net |

| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to accelerate the reaction. | Shorter reaction times, high yields, facile one-pot procedures. | eurekaselect.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation for rapid and efficient heating. | Reduced energy consumption, increased selectivity, faster reactions. | nih.gov |

| Functional Group Transformation | Using the C4-methanol group as a handle for further reactions (e.g., esterification, substitution). | Allows for creation of diverse derivative libraries for SAR studies. | nih.govnih.gov |

| Green Catalysis | Employing sustainable catalysts like cerium ammonium nitrate (CAN). | Milder reaction conditions, environmentally friendly. | researchgate.net |

Exploration of Novel Transformation Pathways and Unexplored Reactivity Landscapes

Beyond established synthetic routes, future research will delve into the unexplored reactivity of the this compound scaffold. The isoxazole ring, while generally stable, can participate in unique transformations under specific conditions, opening new avenues for creating complex molecules.

One area of exploration is the transformation of the C4-hydroxymethyl group. While standard derivatization is common, more complex transformations could be investigated. For instance, optimized reductive amination protocols could be replaced by more efficient nucleophilic substitution reactions to build different linkers at the C4 position, as has been successfully demonstrated in related trisubstituted isoxazole systems. nih.gov

A particularly intriguing future trajectory is the investigation of unexpected oxidative pathways. Research on the related 3-tert-butyl-4-methylisoxazol-5(4H)-one has shown that it can undergo oxidation by atmospheric oxygen to form not only a C4-hydroxylated product but also a dimeric [4,4′-biisoxazole] structure. rsc.org This discovery of an oxidative C-C bond formation at the C4 position suggests a rich and unexplored reactivity landscape for the this compound system, potentially allowing for the synthesis of novel dimeric or oligomeric structures. Understanding the mechanisms behind such oxidative processes is a key area for future study. rsc.org

Advanced Applications in Materials Science Precursors

While isoxazole derivatives are heavily researched in medicinal chemistry, their potential in materials science remains relatively untapped. nih.govresearchgate.netnih.gov The unique structural features of this compound make it a promising precursor for advanced materials. The robust, planar isoxazole ring can impart thermal stability and specific electronic properties, while the tert-butyl group can enhance solubility and influence morphology. The hydroxyl group provides a reactive site for polymerization or grafting onto surfaces.

Future research could focus on utilizing this compound as a monomer or building block for:

Polymer Modification: Incorporating the isoxazole moiety into polymer backbones could create materials with novel thermal, optical, or mechanical properties. researchgate.net

Specialty Dyes: The conjugated system of the isoxazole ring suggests potential applications in the development of new dyes and pigments with high stability. researchgate.net

The synthesis of isoxazole derivatives with high chemical stability and purity via green synthetic pathways further enhances their suitability for industrial applications where robust and reliable materials are required. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms for the Chemical Compound

To accelerate the discovery and optimization of isoxazole-based compounds, future research will likely focus on integrating synthetic routes with high-throughput technologies. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including improved safety, scalability, and the ability to rapidly screen and optimize reaction conditions.

The development of efficient one-pot synthesis procedures, such as those using ultrasound assistance, is a critical first step towards automation. eurekaselect.com These methods streamline multi-step sequences, making them more amenable to flow chemistry setups. In a flow system, reagents would be continuously pumped and mixed in a reactor coil, allowing for precise control over parameters like temperature, pressure, and reaction time. This enables the rapid generation of a library of this compound derivatives by systematically varying starting materials or reaction conditions.

The optimization of synthetic routes, a key focus in current isoxazole research, lays the groundwork for this transition. nih.gov By developing robust and high-yielding reactions, chemists can create reliable protocols that can be programmed into automated synthesis platforms, enabling the on-demand production of compounds for biological screening or materials testing.

Design and Investigation of Isoxazole-Based Supramolecular Assemblies

Supramolecular chemistry, which studies the non-covalent interactions between molecules, offers a powerful approach to creating complex, functional systems. The this compound scaffold is an excellent candidate for the design of novel supramolecular assemblies due to its specific hydrogen bonding capabilities.

Structural studies of related isoxazole derivatives have revealed their capacity to form predictable intermolecular interactions. For example, the crystal structure of a fluoro-isoxazole derivative shows non-classical C-H⋯O hydrogen bonds where a carbonyl oxygen acts as a bifurcated acceptor, resulting in a defined R¹₂(8) ring motif in the crystal packing. nih.govresearchgate.net Furthermore, molecular docking studies have shown that the oxygen atom of the isoxazole ring can form key hydrogen bonds with amino acid residues like Serine and Threonine in protein binding sites. nih.gov

These findings suggest that this compound and its derivatives can be designed to self-assemble into higher-order structures through a network of predictable hydrogen bonds. Future research could explore:

The formation of liquid crystals or gels driven by directional hydrogen bonding.

The use of these molecules as building blocks for metal-organic frameworks (MOFs).

The creation of dimeric or oligomeric structures through covalent linkages, as suggested by the oxidative dimerization observed in related systems. rsc.org

By understanding and controlling these non-covalent forces, researchers can engineer new materials and systems with emergent properties based on the this compound core.

Q & A

Basic: What are the common synthetic routes for (5-(tert-Butyl)isoxazol-4-yl)methanol?

Methodological Answer:

The compound is typically synthesized via condensation reactions involving tert-butyl-substituted precursors. A general approach involves refluxing 2-amino-4-methyl-5-acetylthiazole derivatives with aldehydes in ethanol using potassium tert-butoxide as a base, followed by recrystallization from acetic acid to isolate the product . Alternative methods employ Fe₃O₄@FU nanoparticle catalysts under reflux conditions, which enhance reaction efficiency and reduce by-products . The tert-butyl group is introduced via tert-butyl alcohol intermediates, leveraging their steric bulk to stabilize the isoxazole ring during synthesis .

Advanced: How can researchers optimize reaction conditions to improve yield and purity?

Methodological Answer:

Optimization involves:

- Catalyst Screening : Test heterogeneous catalysts (e.g., Fe₃O₄@FU NPs) to reduce reaction time and improve selectivity .

- Solvent Effects : Compare polar aprotic (e.g., DMF) vs. protic solvents (e.g., ethanol) to balance solubility and reaction kinetics. Ethanol is preferred for recrystallization due to its low toxicity and compatibility with hydroxymethyl groups .

- Temperature Control : Use microwave-assisted synthesis to accelerate reactions and minimize thermal degradation .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) for intermediates, followed by recrystallization for final product isolation .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify the tert-butyl singlet (~1.3 ppm) and hydroxymethyl protons (~4.5 ppm). Aromatic protons on the isoxazole ring appear as distinct doublets (7.5–8.5 ppm) .

- IR Spectroscopy : Confirm the hydroxymethyl group via O–H stretching (~3200–3400 cm) and C–O bending (~1050 cm) .

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 184.0974) and fragmentation patterns .

Advanced: How to resolve contradictions in crystallographic data during structural elucidation?

Methodological Answer:

- X-ray Crystallography : Use SHELXL for refinement, ensuring high-resolution data (<1.0 Å) to resolve disorder in the tert-butyl or hydroxymethyl groups .

- Twinned Data : Apply the TwinRotMat algorithm in SHELXL to model twinning and improve R-factors .

- Complementary Techniques : Cross-validate with solid-state NMR or DFT calculations to confirm bond lengths and angles .

Basic: How does the tert-butyl group influence the compound’s physicochemical properties?

Methodological Answer:

The tert-butyl group:

- Enhances Stability : Steric hindrance reduces oxidation of the isoxazole ring .

- Modifies Solubility : Increases hydrophobicity, requiring polar solvents (e.g., DMSO) for biological assays .

- Affects Crystallinity : Promoves crystal packing via van der Waals interactions, aiding X-ray analysis .

Advanced: What strategies enable selective functionalization of the hydroxymethyl group?

Methodological Answer:

- Esterification : React with acyl chlorides (e.g., acetyl chloride) in dichloromethane using DMAP as a catalyst .

- Oxidation : Use Jones reagent (CrO₃/H₂SO₄) to convert the hydroxymethyl group to a carboxylic acid, monitored by TLC .

- Protection-Deprotection : Protect the –OH group as a silyl ether (e.g., TBSCl) before performing ring-functionalization reactions .

Advanced: How to analyze and mitigate by-product formation during scale-up?

Methodological Answer:

- By-Product Identification : Use LC-MS or GC-MS to detect impurities (e.g., dimerized isoxazole derivatives) .

- Process Control : Implement inline FTIR to monitor reaction progress and adjust reagent stoichiometry in real-time .

- Design of Experiments (DoE) : Apply factorial design to optimize temperature, solvent ratio, and catalyst loading, reducing side reactions by >30% .

Basic: What computational methods predict the compound’s reactivity?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess aggregation tendencies .

Advanced: How to evaluate the compound’s potential in medicinal chemistry applications?

Methodological Answer:

- SAR Studies : Synthesize derivatives (e.g., ester, ether analogs) and test against target enzymes (e.g., kinases) using fluorescence polarization assays .

- ADME Profiling : Assess logP (via shake-flask method) and metabolic stability using liver microsomes .

- Crystallographic Screening : Co-crystallize with protein targets (e.g., CYP450) to identify binding modes .

Advanced: How to address discrepancies in biological activity data across studies?

Methodological Answer:

- Batch Analysis : Compare purity (HPLC ≥95%) and stereochemical consistency (via chiral HPLC) of samples used in conflicting studies .

- Assay Conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. HeLa) to minimize variability .

- Meta-Analysis : Use PubChem BioActivity data to cross-reference IC₅₀ values and identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.